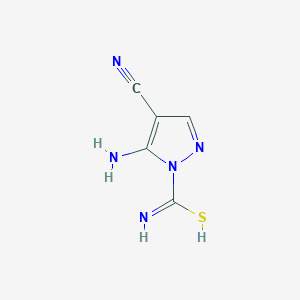

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbothioamide functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide typically involves a one-pot multicomponent reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding the desired product in high efficiency . Another approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and the use of recyclable catalysts suggest that these methods could be adapted for industrial-scale production. The use of environmentally benign solvents and heterogeneous catalysts further supports the feasibility of industrial applications .

化学反応の分析

Types of Reactions

5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.

Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .

科学的研究の応用

Medicinal Chemistry: It has been investigated as a potential COX-2 inhibitor, showing promise in anti-inflammatory drug development.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.

類似化合物との比較

Similar Compounds

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a pyrazole ring with amino and cyano groups but differs in its substitution pattern.

5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the carbothioamide group, which may affect its reactivity and biological activity.

Uniqueness

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which can participate in additional chemical reactions and potentially enhance its biological activity. This functional group distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .

生物活性

5-Amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound contains a pyrazole ring with amino, cyano, and carbothioamide functional groups. The synthesis typically involves a one-pot multicomponent reaction, often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high efficiency.

Synthetic Route

- Reactants : Substituted benzaldehydes, malononitrile, and phenyl hydrazine.

- Conditions : Moderate temperatures (60-70°C) with catalysts like zinc chloride nano-flakes.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By blocking COX-2, it reduces the formation of pro-inflammatory prostaglandins. Additionally, it has been investigated for its ability to interact with other molecular targets relevant to cancer therapy.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. A notable study reported IC50 values for different pyrazole derivatives against human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | SF-268 | 12.50 |

| This compound | NCI-H460 | 42.30 |

These values indicate significant cytotoxic potential, suggesting that the compound can effectively inhibit tumor growth .

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has shown promise as a COX-2 inhibitor. This activity is crucial for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

- Substitution Patterns : Variations in the amino and cyano groups can lead to different biological profiles.

Research indicates that derivatives of this compound can exhibit improved potency and selectivity against specific molecular targets involved in cancer progression and inflammation .

特性

IUPAC Name |

5-amino-4-cyanopyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCREYHUTYEHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。